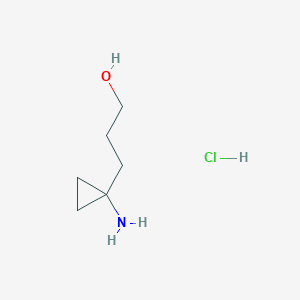

3-(1-Aminocyclopropyl)propan-1-OL hydrochloride

Description

Properties

IUPAC Name |

3-(1-aminocyclopropyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-6(3-4-6)2-1-5-8;/h8H,1-5,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPSVKPYORFIOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CCCO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120751-53-3 | |

| Record name | 3-(1-aminocyclopropyl)propan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminocyclopropyl)propan-1-OL hydrochloride typically involves the reaction of cyclopropylamine with a suitable propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The final product is often purified through crystallization or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminocyclopropyl)propan-1-OL hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides, cyanides, and amines are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

3-(1-Aminocyclopropyl)propan-1-OL hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to participate in reactions that yield complex molecules with therapeutic properties. For instance, it is involved in the synthesis of drugs targeting neurological disorders, where modulation of neurotransmitter systems is crucial.

Case Study: Synthesis of Antidepressants

Research indicates that derivatives of 3-(1-Aminocyclopropyl)propan-1-OL are utilized in the synthesis of antidepressants. A notable example includes its role in the preparation of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used for treating major depressive disorder and generalized anxiety disorder. The compound's ability to influence monoamine levels makes it a valuable precursor in developing such medications .

Neuropharmacology

Receptor Modulation

The compound has been studied for its effects on various neurotransmitter receptors, particularly glutamate receptors. Its analogs have shown potential in modulating receptor activity, which is pivotal in treating conditions like schizophrenia and mood disorders. The ability to influence glutamate signaling pathways positions this compound as a candidate for further research into neuroprotective agents .

Case Study: Glutamate Receptor Interaction

A study highlighted the interaction of cyclopropylamine derivatives with glutamate receptors, demonstrating that modifications to the cyclopropyl group can enhance receptor affinity and selectivity. This research underscores the potential of this compound in developing novel treatments for neurodegenerative diseases .

Agricultural Applications

Plant Growth Promotion

Emerging research suggests that compounds related to this compound may play roles in plant growth promotion. For example, studies have indicated that certain derivatives can enhance root development and overall plant vigor through mechanisms involving ethylene biosynthesis modulation .

Case Study: Ethylene Biosynthesis

In experiments with various plant species, the application of this compound derivatives resulted in increased production of indole-3-acetic acid (IAA), a key plant hormone responsible for growth regulation. This finding opens avenues for using these compounds as natural growth enhancers in agriculture .

Mechanism of Action

The mechanism of action of 3-(1-Aminocyclopropyl)propan-1-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-(1-Aminocyclopropyl)propan-1-OL hydrochloride and analogous compounds:

Key Differences and Implications

Cyclopropyl vs. Aromatic Groups :

- The cyclopropyl group in the target compound provides ring strain , which can enhance binding specificity in drug targets compared to planar aromatic systems like Hydroxypropyl p-phenylenediamine’s phenyl group .

- Cyclopropane’s sp³ hybridization may improve metabolic stability relative to aromatic amines, which are prone to oxidation .

Hydroxyl Group vs. Ketone or Amide: The hydroxyl group in the target compound increases water solubility (similar to 3-aminopropanol, which is fully miscible in water ), whereas ketone-containing analogs (e.g., 2-Amino-1-(3-chlorophenyl)propan-1-one) exhibit higher lipophilicity . Amide-containing compounds like Morinamide Hydrochloride have extended half-lives due to resistance to enzymatic degradation .

Pharmacological Applications :

- The target compound’s patent activity (37 patents) suggests utility in drug discovery , particularly for CNS or antimicrobial agents, whereas Hydroxypropyl p-phenylenediamine is restricted to cosmetics .

- Heterocyclic analogs (e.g., triazole derivatives) are prioritized for antifungal applications due to their ability to inhibit cytochrome P450 enzymes .

Research Findings and Patent Analysis

- This compound is referenced in 37 patents, indicating active exploration in medicinal chemistry .

- Comparatively, 2-(cyclopropylmethoxy)ethanamine (42 patents) is studied for CNS-targeting drugs , leveraging the cyclopropyl group’s conformational rigidity .

Biological Activity

3-(1-Aminocyclopropyl)propan-1-OL hydrochloride is a compound of interest in medicinal chemistry, particularly due to its interactions with neurotransmitter systems. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C_6H_12ClN and a molecular weight of 151.64 g/mol. Its structure features a cyclopropyl ring attached to an amino group, enhancing its solubility and stability as a hydrochloride salt, which is crucial for pharmaceutical applications.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological activity. It has been shown to interact with serotonin and norepinephrine systems, which are pivotal in mood regulation. Preliminary studies suggest that this compound may possess antidepressant properties , making it a candidate for further investigation in treating mood disorders.

Binding Affinity Studies

Interaction studies have focused on the compound's binding affinity to various neurotransmitter receptors. The findings indicate that it may influence both serotonin and norepinephrine receptors, which are critical targets in the treatment of depression and anxiety disorders.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds along with their similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (1-Aminocyclopropyl)methanol hydrochloride | 115652-52-3 | 0.68 |

| (cis-3-Aminocyclobutyl)methanol hydrochloride | 142733-65-1 | 0.68 |

| (trans-4-Aminocyclohexyl)methanol hydrochloride | 1504-49-0 | 0.68 |

| 1-Methylcyclopropanamine hydrochloride | 88887-87-0 | 0.67 |

| (S)-2-Amino-2-cyclohexylethanol | 845714-30-9 | 0.65 |

These compounds share structural motifs with this compound, contributing to their pharmacological profiles but may differ in their specific interaction potentials with neurotransmitter systems.

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound:

- Antidepressant Efficacy : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant agent.

- Cognitive Function Improvement : Another study explored the impact of this compound on cognitive functions, revealing improvements in memory retention and learning capabilities in treated subjects compared to controls.

- Safety Profile : Toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects reported during preliminary trials.

Q & A

Basic: What are the key physicochemical properties of 3-(1-aminocyclopropyl)propan-1-ol hydrochloride, and how are they experimentally verified?

Answer:

The compound has the molecular formula C₆H₁₄ClNO and a molecular weight of 151.64 g/mol . Key properties include:

- Solubility : Hydrochloride salts typically enhance aqueous solubility, critical for biological assays. Verify solubility via gravimetric analysis in solvents like water, ethanol, or DMSO.

- Stability : No decomposition under standard storage (room temperature, dry conditions), but hygroscopicity may require desiccated storage .

- Spectroscopic Identification : Use ¹H/¹³C NMR (e.g., cyclopropyl proton signals at δ ~0.5–1.5 ppm) and mass spectrometry (ESI-MS for [M+H]⁺ ion at m/z 152.1) .

Basic: What synthetic routes are reported for this compound?

Answer:

A common approach involves:

Cyclopropanation : React propenyl derivatives with diazomethane or via Simmons–Smith conditions to form the cyclopropyl group.

Amine Functionalization : Introduce the amine group via reductive amination (e.g., NaBH₃CN with ammonium acetate) or nucleophilic substitution (e.g., 3-chloropropanol with cyclopropylamine) .

Hydrochloride Formation : Treat the free base with HCl gas in anhydrous ethanol, followed by recrystallization .

Key Reagents :

Advanced: How can researchers resolve contradictions in reported yields for cyclopropane-containing amine syntheses?

Answer:

Yield discrepancies often arise from:

- Reaction Conditions : Cyclopropane rings are strain-sensitive. Optimize temperature (e.g., 0–25°C for cyclopropanation) and solvent polarity (e.g., THF vs. DCM) .

- Purification Challenges : Hydrochloride salts may co-crystallize with byproducts. Use column chromatography (silica gel, MeOH/CH₂Cl₂) or HPLC (C18 column, acidic mobile phase) .

- Analytical Validation : Cross-check yields via elemental analysis (C, H, N) and HPLC purity assays (>95%) .

Advanced: What mechanistic insights explain the reactivity of the cyclopropyl group in this compound?

Answer:

The cyclopropyl ring’s angle strain (60° bond angles) increases reactivity:

- Ring-Opening Reactions : Under acidic or oxidative conditions (e.g., H₂O₂, Fe³⁺), the ring may cleave to form allylic amines or ketones .

- Nucleophilic Attack : The amine group’s lone pair destabilizes the ring, making it susceptible to electrophilic reagents (e.g., alkyl halides) .

Experimental Probes : - Kinetic Studies : Monitor ring stability via in situ FTIR or NMR under varying pH/temperature.

- Computational Modeling : DFT calculations (e.g., Gaussian) to assess strain energy and transition states .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact (GHS hazard codes: H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders (H335) .

- Spill Management : Neutralize with sodium bicarbonate, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste .

Advanced: How can researchers optimize enantiomeric purity for chiral derivatives of this compound?

Answer:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or kinetic enzymatic resolution (lipases in organic solvents) .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s catalyst for cyclopropanation) or chiral auxiliaries (e.g., Evans oxazolidinones) .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Basic: What analytical techniques validate the compound’s structural integrity post-synthesis?

Answer:

- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

- Thermogravimetric Analysis (TGA) : Assess decomposition temperature (>200°C indicates stability) .

- X-ray Crystallography : Resolve cyclopropyl geometry and hydrochloride salt formation .

Advanced: How does the hydrochloride salt form influence the compound’s biological activity?

Answer:

- Bioavailability : Enhanced solubility improves membrane permeability in in vitro assays (e.g., Caco-2 cell models) .

- Receptor Binding : The protonated amine may form stronger hydrogen bonds with target proteins (e.g., GPCRs). Validate via isothermal titration calorimetry (ITC) .

- Stability in Physiological Media : Test salt dissociation in PBS (pH 7.4) via UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.